4-Isopropylphenylcarbamic acid, ethyl ester
Overview
Description
4-Isopropylphenylcarbamic acid, ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its unique structure, which includes an isopropyl group attached to a phenyl ring, a carbamic acid moiety, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylphenylcarbamic acid, ethyl ester can be achieved through various methods. One common approach is the esterification of 4-isopropylphenylcarbamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the Steglich esterification method, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, can be used to achieve high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylphenylcarbamic acid, ethyl ester undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like DMAP.
Major Products Formed
Hydrolysis: 4-Isopropylphenylcarbamic acid and ethanol.
Reduction: 4-Isopropylphenylmethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
4-Isopropylphenylcarbamic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Isopropylphenylcarbamic acid, ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a similar structure but lacks the isopropyl group.
Methyl butyrate: A simple ester with a different alkyl group.
Isopropyl butyrate: Similar in having an isopropyl group but differs in the acid moiety.
Uniqueness
4-Isopropylphenylcarbamic acid, ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
IUPAC Name |
ethyl N-(4-propan-2-ylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)13-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZLWZWWMFITRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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